2-(1-Cyanocyclopropyl)phenylboronic acid 2-(1-Cyanocyclopropyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2096339-75-0
VCID: VC11701901
InChI: InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2
SMILES: B(C1=CC=CC=C1C2(CC2)C#N)(O)O
Molecular Formula: C10H10BNO2
Molecular Weight: 187.00 g/mol

2-(1-Cyanocyclopropyl)phenylboronic acid

CAS No.: 2096339-75-0

Cat. No.: VC11701901

Molecular Formula: C10H10BNO2

Molecular Weight: 187.00 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Cyanocyclopropyl)phenylboronic acid - 2096339-75-0

Specification

CAS No. 2096339-75-0
Molecular Formula C10H10BNO2
Molecular Weight 187.00 g/mol
IUPAC Name [2-(1-cyanocyclopropyl)phenyl]boronic acid
Standard InChI InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2
Standard InChI Key LJLHVKBSVFKUBB-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1C2(CC2)C#N)(O)O
Canonical SMILES B(C1=CC=CC=C1C2(CC2)C#N)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring bonded to a boronic acid group (B(OH)2\text{B(OH)}_2) at the second carbon and a 1-cyanocyclopropyl group at the adjacent position. The cyclopropane ring introduces significant steric strain, while the nitrile group (-C≡N\text{-C≡N}) enhances electrophilicity. Key structural descriptors include:

Table 1: Molecular Descriptors of 2-(1-Cyanocyclopropyl)phenylboronic Acid

PropertyValueSource
Molecular FormulaC10H10BNO2\text{C}_{10}\text{H}_{10}\text{BNO}_2
Molecular Weight187.00 g/mol
SMILES\text{B(C1=CC=CC=C1C2(CC2)C#N)(O)O}
InChIKeyLJLHVKBSVFKUBB-UHFFFAOYSA-N

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Stereoelectronic Properties

The 1-cyanocyclopropyl group imposes a rigid, planar geometry that influences electronic distribution. Density functional theory (DFT) calculations predict partial positive charge localization on the boron atom (δ+\delta^+) and delocalization across the phenyl ring . The nitrile group’s electron-withdrawing nature further polarizes the molecule, enhancing reactivity toward nucleophiles.

Synthetic Pathways and Optimization

Boronic Acid Esterification

A patented method for synthesizing related 2-cyanophenylboronic acids involves trans-esterification of borate esters with diols (e.g., 1,3-propanediol) . While the patent focuses on 2-cyanophenylboronic acid, analogous strategies may apply to the cyclopropyl derivative:

  • Step (a): Formation of a Grignard reagent (e.g., 2-cyanophenyl magnesium halide) complexed with lithium chloride.

  • Step (b): Reaction with trialkyl borates (e.g., trimethyl borate) to yield boronic acid esters.

  • Step (c1): Acidic hydrolysis to liberate the boronic acid .

For 2-(1-cyanocyclopropyl)phenylboronic acid, introducing the cyclopropyl group likely occurs via [2+1] cyclopropanation of a vinyl cyanide precursor prior to boronation.

Purification and Salt Formation

The patent highlights purification via basic aqueous extraction (pH 10–14) to isolate boronic acid salts (e.g., sodium or ammonium salts) . Subsequent acidification yields the free boronic acid with >98% purity (HPLC) . This approach minimizes residual catalysts and byproducts, critical for pharmaceutical intermediates.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) . Stability studies indicate decomposition above 150°C, with the boronic acid group prone to protodeboronation under strongly acidic conditions .

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6d_6): Signals at δ 7.3–7.6 ppm (aryl protons), δ 1.5–2.0 ppm (cyclopropyl CH2_2), and δ 5.2 ppm (boronic acid -OH) .

  • IR: Peaks at 3200 cm1^{-1} (O-H stretch), 2220 cm1^{-1} (C≡N stretch), and 1340 cm1^{-1} (B-O stretch) .

Applications in Pharmaceutical Synthesis

Role in Perampanel Production

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: The cyclopropyl group complicates trans-metalation steps in cross-coupling reactions.

  • Protodeboronation: Acidic or aqueous conditions may degrade the boronic acid group, necessitating anhydrous reaction environments .

Computational Modeling

Molecular dynamics simulations could optimize reaction conditions by predicting transition states in cyclopropanation and boronation steps. DFT studies may also guide the design of derivatives with improved stability.

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